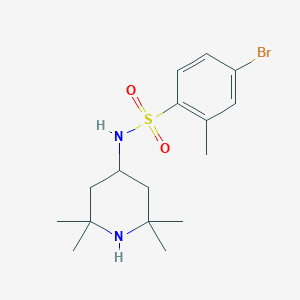![molecular formula C17H19NO4S B225290 4-{[(4-Sec-butylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B225290.png)
4-{[(4-Sec-butylphenyl)sulfonyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-Sec-butylphenyl)sulfonyl]amino}benzoic acid, commonly known as BSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BSA is a sulfonamide-based compound that has a benzene ring attached to a carboxylic acid group and a butyl group attached to a phenyl ring.
Wirkmechanismus
BSA binds to proteins through the sulfonamide group, which forms hydrogen bonds with amino acid residues in the protein. This binding can cause conformational changes in the protein, leading to altered protein activity. BSA has also been shown to bind to DNA, potentially leading to altered gene expression.
Biochemical and Physiological Effects
BSA has been shown to have a range of biochemical and physiological effects. BSA can bind to proteins and alter their activity, leading to changes in cellular processes. BSA has also been shown to have anti-inflammatory effects, potentially through its ability to bind to proteins involved in inflammation. Additionally, BSA has been shown to have antioxidant effects, potentially through its ability to scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BSA in lab experiments is its low toxicity, making it a safe compound to work with. Additionally, BSA has a high binding affinity for proteins, making it a useful tool for studying protein-protein interactions. However, one limitation of using BSA is its potential to bind to multiple proteins, leading to nonspecific effects. Furthermore, BSA may not accurately represent the behavior of other sulfonamide-based compounds due to its unique structure.
Zukünftige Richtungen
For research on BSA include the development of biosensors, drug carriers, and further exploration of its potential therapeutic effects.
Synthesemethoden
BSA can be synthesized through a multistep process that involves the reaction of 4-aminobenzoic acid with sec-butyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with a sulfonyl chloride derivative to form the final product, BSA. The synthesis of BSA is relatively simple and can be achieved through standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
BSA has been extensively studied in scientific research due to its potential applications in various fields. BSA has been used as a fluorescent probe to study the binding of small molecules to proteins, as well as to study protein-protein interactions. BSA has also been used as a model compound to study the adsorption of organic molecules on surfaces, such as in the development of biosensors. Furthermore, BSA has been studied for its potential use as a drug carrier due to its ability to bind to proteins and its low toxicity.
Eigenschaften
Molekularformel |
C17H19NO4S |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
4-[(4-butan-2-ylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-3-12(2)13-6-10-16(11-7-13)23(21,22)18-15-8-4-14(5-9-15)17(19)20/h4-12,18H,3H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
FQDDFIUXSSIXOR-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Kanonische SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromo-1H-benzo[d]imidazole-2-sulfonic acid](/img/structure/B225219.png)
![N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide](/img/structure/B225220.png)



![1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225268.png)





![2-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B225362.png)